3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-7-3-4-8-15(13)20-18(24)22-19(11-5-2-6-12-19)17-21-16(23-25-17)14-9-10-14/h3-4,7-8,14H,2,5-6,9-12H2,1H3,(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJZHAJUSSJSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction is facilitated by the mild reaction conditions and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxadiazole ring is known to participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Structural and Functional Insights
Oxadiazole Substituent Variations
- Cyclopropyl vs. Pyridinyl substituents may improve solubility but could increase metabolic susceptibility due to enzymatic recognition of the aromatic nitrogen.
- Electronic Effects : The electron-withdrawing nature of the oxadiazole ring is modulated by substituents. Cyclopropyl is electron-neutral, while pyridinyl is electron-deficient, altering charge distribution and intermolecular interactions.
Urea Substituent Variations
- 2-Methylphenyl vs. Dihydrobenzodioxin : The dihydrobenzodioxin group in the CymitQuimica analog adds an oxygen-rich, fused-ring system, likely improving water solubility and π-π stacking interactions compared to the simpler 2-methylphenyl group .
- Trifluoromethylphenyl : The trifluoromethyl group in the A2BChem analog enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Hypothetical Property Trends (Based on Structural Features)
- LogP : The trifluoromethylphenyl analog (higher LogP) is expected to be more lipophilic than the target compound, while the dihydrobenzodioxin analog may have lower LogP due to polar oxygen atoms.
- Binding Affinity : Cyclopropyl’s rigidity could favor entropic gains in target binding compared to pyridinyl’s flexibility.
- Synthetic Accessibility : The cyclopropyl-oxadiazole motif may require specialized cyclopropanation techniques, whereas pyridinyl-oxadiazole synthesis is more straightforward via condensation reactions.
Research Implications and Gaps
Further studies should prioritize:
- Experimental determination of solubility, LogP, and binding constants.
- Comparative bioactivity assays (e.g., enzyme inhibition, cellular uptake).
- Crystallographic analysis using programs like SHELX to resolve conformational differences.
Biological Activity
3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-methylphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a cyclohexyl group linked to a 1,2,4-oxadiazole moiety and a methylphenyl group. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, the oxadiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines.
Anticancer Activity
- Mechanism of Action : The anticancer properties of oxadiazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation. They may interfere with critical signaling pathways involved in cancer cell survival.
- Cell Line Studies : In vitro studies have demonstrated that similar compounds exhibit significant antiproliferative activity against a variety of cancer cell lines:
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various oxadiazole derivatives on multiple cancer types at the National Cancer Institute (NCI). Among these, certain derivatives showed sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .
Study 2: Mechanism-Based Approaches
Research highlighted the mechanism-based approaches for developing anticancer drugs using oxadiazoles. The study found that some derivatives could selectively inhibit human carbonic anhydrases (hCA), which are associated with tumor growth and metastasis .
Study 3: Comparative Analysis
A comparative analysis of different oxadiazole derivatives revealed that those with specific substitutions exhibited enhanced inhibitory potency against histone deacetylase (HDAC) enzymes, crucial for regulating gene expression in cancer cells .
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | % Inhibition | IC50 Value (µM) |
|---|---|---|---|
| Oxadiazole A | T-47D | 90.47% | - |
| Oxadiazole B | SR leukemia | 81.58% | - |
| Oxadiazole C | SK-MEL-5 | 84.32% | - |
| Oxadiazole D | MDA-MB-468 | 84.83% | - |
| Oxadiazole E | PC-3 | - | 0.67 |
| Oxadiazole F | HCT-116 | - | 0.80 |
| Oxadiazole G | ACHN | - | 0.87 |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2-methylphenyl)urea, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step processes, including cyclization of the oxadiazole ring and urea bond formation. Key steps include:
- Cyclization : Using hydrazides and carboxylic acid derivatives under dehydrating conditions to form the oxadiazole core .
- Urea formation : Reacting isocyanate intermediates with amines under controlled pH and temperature (typically 0–5°C for selectivity) .
Optimization requires monitoring via thin-layer chromatography (TLC) and HPLC to assess purity and yield. Solvent choice (e.g., DMF for polar intermediates) and reaction time (12–24 hours for cyclization) are critical .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer :
- NMR spectroscopy : To verify substituent positions (e.g., cyclopropyl group at C3 of oxadiazole) and urea linkage conformation .
- IR spectroscopy : Identifies functional groups (e.g., urea carbonyl stretch at ~1650 cm⁻¹) .
- HPLC : Quantifies purity (>95% required for biological assays) and detects byproducts .
- Mass spectrometry : Confirms molecular weight (e.g., exact mass 390.4 g/mol via ESI-MS) .
Q. How do the compound’s structural features influence its physicochemical properties?
- Answer :
- The cyclopropyl group enhances metabolic stability by reducing oxidative degradation .
- The oxadiazole ring contributes to π-π stacking interactions with biological targets, improving binding affinity .
- The 2-methylphenyl urea moiety increases hydrophobicity, affecting solubility (logP ~3.5 predicted) and membrane permeability .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with protein targets?
- Answer :
- Target selection : Prioritize proteins implicated in disease pathways (e.g., kinases, GPCRs) based on structural analogs .
- Docking protocols : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds (e.g., urea NH with catalytic residues) and hydrophobic interactions (cyclopropyl with binding pockets) .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Answer :
- Assay cross-validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays to distinguish target-specific effects from off-target interactions .
- Dose-response analysis : Use Hill slopes to identify non-linear behavior indicative of allosteric modulation or aggregation .
- Metabolic profiling : Assess stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Answer :
- Substituent variation : Replace the cyclopropyl group with larger rings (e.g., cyclohexyl) to test steric effects on target binding .
- Bioisosteric replacement : Substitute the oxadiazole with a triazole to evaluate electronic effects on potency .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., urea carbonyl) using 3D-QSAR models .
Methodological Challenges and Solutions
Q. How should researchers address low solubility in in vitro assays?
- Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) to pre-dissolve the compound, avoiding precipitation .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance aqueous dispersion .
- pH adjustment : Test buffered solutions (pH 6–8) to exploit ionization of the urea group .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Answer :
- Xenograft models : Use immunodeficient mice implanted with human cancer cells to assess tumor growth inhibition .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS after oral/intravenous administration .
- Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodent studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
